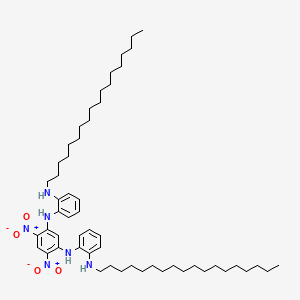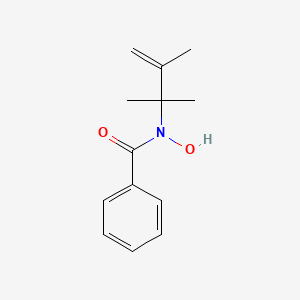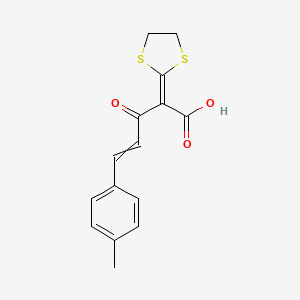
N~2~,N~2'~-(4,6-Dinitro-1,3-phenylene)bis(N~1~-octadecylbenzene-1,2-diamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~2’~-(4,6-Dinitro-1,3-phenylene)bis(N~1~-octadecylbenzene-1,2-diamine) is a complex organic compound characterized by the presence of nitro groups and long alkyl chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2’~-(4,6-Dinitro-1,3-phenylene)bis(N~1~-octadecylbenzene-1,2-diamine) typically involves a multi-step processThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures to handle the reactive intermediates and final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~2’~-(4,6-Dinitro-1,3-phenylene)bis(N~1~-octadecylbenzene-1,2-diamine) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents or nitrating mixtures under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
N~2~,N~2’~-(4,6-Dinitro-1,3-phenylene)bis(N~1~-octadecylbenzene-1,2-diamine) has several applications in scientific research:
Materials Science: Used in the development of high-energy materials due to its energetic properties.
Chemistry: Serves as a precursor for synthesizing other complex organic compounds.
Biology and Medicine:
Industry: Utilized in the production of specialized polymers and coatings.
Mécanisme D'action
The mechanism by which N2,N~2’~-(4,6-Dinitro-1,3-phenylene)bis(N~1~-octadecylbenzene-1,2-diamine) exerts its effects involves interactions at the molecular level. The nitro groups can participate in redox reactions, while the long alkyl chains provide hydrophobic interactions. These properties enable the compound to interact with various molecular targets and pathways, influencing its behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~,N~2’~-(4,6-Dinitro-1,3-phenylene)dinitramide: Similar in structure but lacks the long alkyl chains.
TATB (1,3,5-Triamino-2,4,6-trinitrobenzene): Another energetic material with different functional groups.
RDX (1,3,5-Trinitro-1,3,5-triazinane): A well-known high-energy material with a different core structure.
Uniqueness
N~2~,N~2’~-(4,6-Dinitro-1,3-phenylene)bis(N~1~-octadecylbenzene-1,2-diamine) is unique due to its combination of nitro groups and long alkyl chains, which provide a balance of energetic properties and hydrophobic interactions. This makes it suitable for applications where both high energy and stability are required .
Propriétés
Numéro CAS |
405167-22-8 |
|---|---|
Formule moléculaire |
C54H88N6O4 |
Poids moléculaire |
885.3 g/mol |
Nom IUPAC |
4,6-dinitro-1-N,3-N-bis[2-(octadecylamino)phenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C54H88N6O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-43-55-47-39-33-35-41-49(47)57-51-45-52(54(60(63)64)46-53(51)59(61)62)58-50-42-36-34-40-48(50)56-44-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36,39-42,45-46,55-58H,3-32,37-38,43-44H2,1-2H3 |
Clé InChI |
SKYVLELBKMCLIL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC1=CC=CC=C1NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NC3=CC=CC=C3NCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)

![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)
![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)
![1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide](/img/structure/B14244113.png)
![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
![1,3,4-Thiadiazole, 2-chloro-5-[(phenylmethyl)thio]-](/img/structure/B14244144.png)


![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)

